molecular formula C16H15N5O4S B6425964 N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2034332-70-0

N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Numéro de catalogue: B6425964
Numéro CAS: 2034332-70-0
Poids moléculaire: 373.4 g/mol
Clé InChI: RLCNQNPWUKEKCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C16H15N5O4S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is 373.08447515 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-[(1-pyridin-4-yltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S/c22-26(23,14-1-2-15-16(9-14)25-8-7-24-15)18-10-12-11-21(20-19-12)13-3-5-17-6-4-13/h1-6,9,11,18H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCNQNPWUKEKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological mechanisms, and therapeutic applications.

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C₁₆H₁₅N₅O₄S
Molecular Weight 373.4 g/mol
CAS Number 2034332-70-0
SMILES Notation O=S(=O)(NCc1cn(-c2ccncc2)nn1)c1ccc2c(c1)OCCO2

Synthesis

The synthesis of this compound typically involves the reaction of pyridinyl triazole derivatives with benzodioxane sulfonamides. Recent studies have focused on optimizing these synthetic routes to improve yield and purity.

Anticancer Activity

Several studies have reported on the anticancer properties of related triazole compounds. For instance:

  • Mechanism of Action : N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to inhibit methionine aminopeptidase type II (MetAP II), an enzyme critical for tumor growth. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines such as HEPG2 (hepatocellular carcinoma) and MCF7 (breast cancer) .
Cell LineIC₅₀ (µM)
HEPG20.67
MCF70.80
SW11160.87

Mechanistic Studies

In mechanistic studies, the compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Western blot assays indicated that treatment with the compound resulted in increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Case Study 1: Hepatocellular Carcinoma

A study by Arafa et al. evaluated the effectiveness of N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide against HEPG2 cells. The results showed that the compound significantly reduced cell viability with an IC₅₀ value of 0.67 µM, outperforming traditional chemotherapeutic agents .

Case Study 2: Breast Cancer

In another investigation focusing on MCF7 cells, the compound exhibited an IC₅₀ value of 0.80 µM. The study highlighted its potential as a lead compound for further development in breast cancer therapy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.